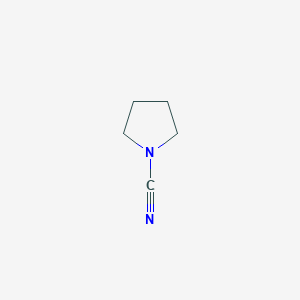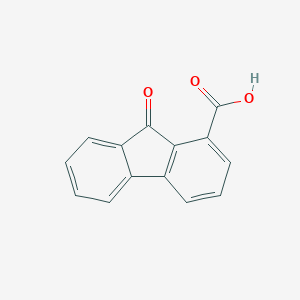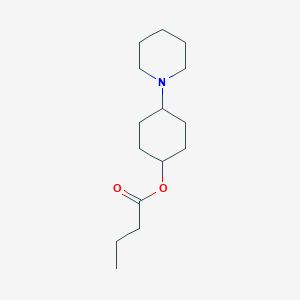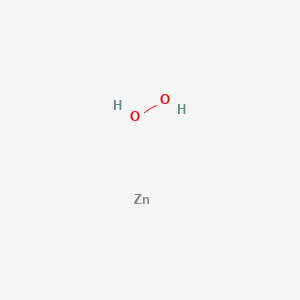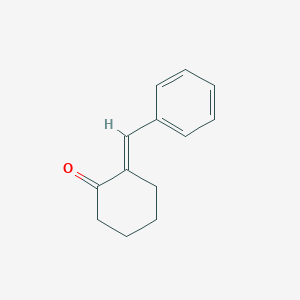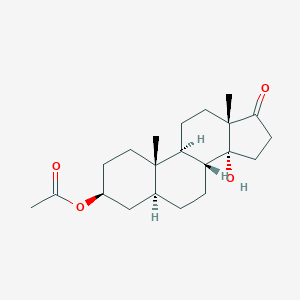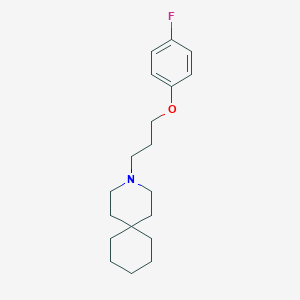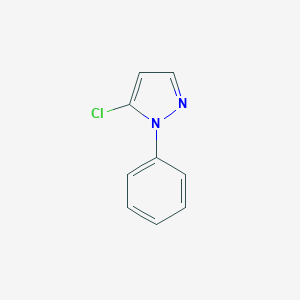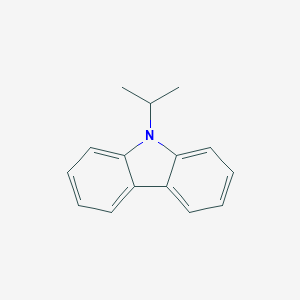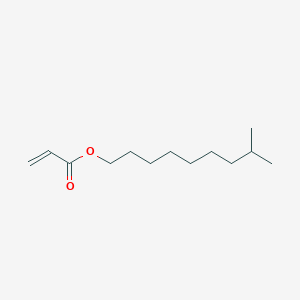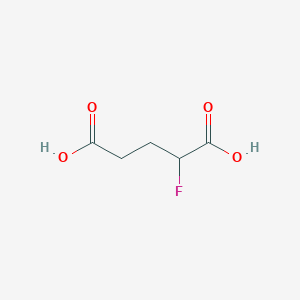
2-Fluoroglutaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoroglutaric acid (2-FG) is a fluorinated derivative of glutaric acid, which is a dicarboxylic acid. It is a white crystalline powder that is soluble in water and has a molecular weight of 147.07 g/mol. 2-FG has been found to have potential applications in scientific research due to its unique properties, including its ability to inhibit enzymes and modulate metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-Fluoroglutaric acid involves its inhibition of enzymes involved in the tricarboxylic acid cycle. Specifically, it inhibits the activity of succinate dehydrogenase and fumarate hydratase, which are involved in the conversion of succinate to fumarate and the conversion of fumarate to malate, respectively. This inhibition can lead to changes in cellular metabolism and energy production.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Fluoroglutaric acid depend on the specific metabolic pathways and enzymes that are affected by its inhibition. Inhibition of succinate dehydrogenase can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can have various effects on cellular function. Inhibition of fumarate hydratase can lead to an accumulation of fumarate, which has been shown to have various effects on cellular metabolism, including activation of hypoxia-inducible factor (HIF) signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Fluoroglutaric acid in lab experiments is its ability to selectively inhibit specific enzymes involved in metabolic pathways. This can allow researchers to study the effects of specific metabolic pathways on cellular function. However, one limitation of using 2-Fluoroglutaric acid is its potential toxicity at high concentrations, which can affect cellular viability and function.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Fluoroglutaric acid. One area of interest is the role of 2-Fluoroglutaric acid in cancer metabolism, as several studies have suggested that inhibition of fumarate hydratase by 2-Fluoroglutaric acid can lead to anti-tumor effects. Another area of interest is the development of 2-Fluoroglutaric acid analogs with improved selectivity and potency for specific enzymes and metabolic pathways. Additionally, further research is needed to determine the optimal concentrations and conditions for using 2-Fluoroglutaric acid in lab experiments.
Synthesemethoden
2-Fluoroglutaric acid can be synthesized through various methods, including fluorination of glutaric acid and oxidative decarboxylation of 2-fluorosuccinic acid. The latter method is preferred due to its higher yield and selectivity. In this method, 2-fluorosuccinic acid is oxidized using a suitable oxidant, such as potassium permanganate or hydrogen peroxide, to produce 2-Fluoroglutaric acid.
Wissenschaftliche Forschungsanwendungen
2-Fluoroglutaric acid has been found to have potential applications in scientific research, particularly in the fields of biochemistry and metabolism. It has been shown to inhibit the activity of enzymes involved in the tricarboxylic acid cycle, such as succinate dehydrogenase and fumarate hydratase. This inhibition can lead to changes in cellular metabolism and energy production.
Eigenschaften
CAS-Nummer |
1578-67-2 |
|---|---|
Produktname |
2-Fluoroglutaric acid |
Molekularformel |
C5H7FO4 |
Molekulargewicht |
150.1 g/mol |
IUPAC-Name |
2-fluoropentanedioic acid |
InChI |
InChI=1S/C5H7FO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10) |
InChI-Schlüssel |
BBEYGPGFCBBSDN-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(C(=O)O)F |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)O)F |
Andere CAS-Nummern |
1578-67-2 |
Synonyme |
2-Fluoroglutaric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




